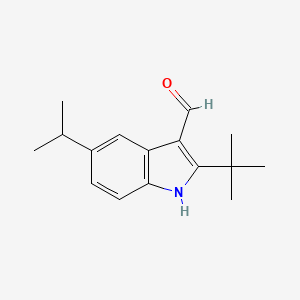
2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C16H21NO . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of indole derivatives like “this compound” often involves multicomponent reactions (MCRs). These are one-step convergent and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of “this compound” includes a core indole structure with tert-butyl and isopropyl substituents . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound 2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde, while not directly mentioned in available literature, is structurally related to various indole derivatives that have been explored for their versatile roles in chemical synthesis and applications. Research on similar compounds provides insights into potential pathways and applications for this compound in the realm of organic synthesis and materials science.
Synthesis of Heterocycles and Polycyclic Compounds : Studies have demonstrated the utility of indole carbaldehydes in the synthesis of complex heterocyclic compounds. For example, the palladium-catalyzed intramolecular annulation of alkynes with N-substituted indole carbaldehydes has been used to synthesize gamma-carboline derivatives and various heteropolycycles, showcasing the potential of indole derivatives in synthesizing biologically and chemically significant polycyclic structures (Zhang & Larock, 2003).
Photophysical Properties for Optoelectronic Applications : Certain indole derivatives have been investigated for their photophysical properties, indicating the potential use of this compound in optoelectronic applications. For instance, the synthesis and study of pyrene-functionalized indole carbaldehydes reveal their promising characteristics for organic light-emitting devices (OLEDs) and as models for studying fluorescent structure-property relationships (Hu et al., 2013).
Anticancer Agent Synthesis : The N-arylation and condensation-oxidation protocols used with indole carbaldehydes for synthesizing benzimidazoles and benzothiazoles have shown efficacy as anticancer agents. This highlights the potential medicinal chemistry applications of structurally similar compounds in developing new therapeutic agents (Anwar et al., 2023).
Direcciones Futuras
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The future directions in the research of “2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde” and similar compounds could involve exploring their potential biological activities and developing efficient synthetic strategies for their production .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, indicating their influence on a wide range of biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-tert-butyl-5-propan-2-yl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-10(2)11-6-7-14-12(8-11)13(9-18)15(17-14)16(3,4)5/h6-10,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITTZZPRNHYPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,3,5]Triazino[1,2-a]benzimidazol-4-amine](/img/structure/B2810682.png)

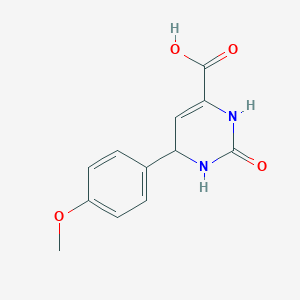
![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
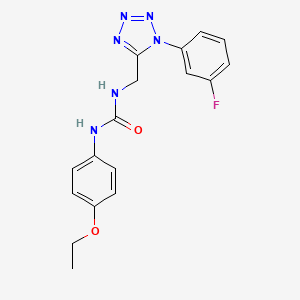
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
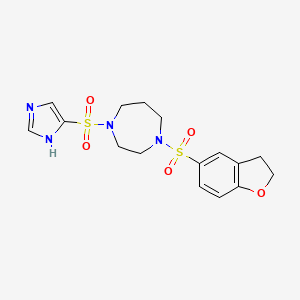
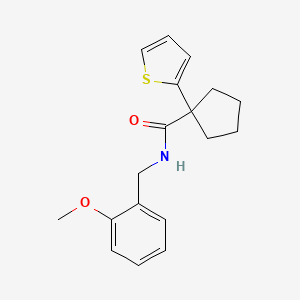
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
